molecular formula C11H13NO3 B14327751 1-Methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione CAS No. 103831-03-4

1-Methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione

Cat. No.: B14327751
CAS No.: 103831-03-4
M. Wt: 207.23 g/mol
InChI Key: SLOOLHBXXZYODV-UHFFFAOYSA-N
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Description

1-Methoxy-1-azaspiro[55]undeca-7,10-diene-2,9-dione is a spiro compound characterized by a unique bicyclic structure This compound is part of the spiro[55]undecane family, which is known for its intriguing conformational and configurational properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with a nitrogen-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The presence of the spiro ring system allows it to fit into enzyme active sites, thereby modulating their activity. Pathways involved may include inhibition of DNA synthesis or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxane-1,3-dithiane spiranes
  • Bis(1,3-oxathiane) spiranes
  • 1,3-Dioxane-1,3-dithiane spiranes

Uniqueness

1-Methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione stands out due to its unique combination of nitrogen and oxygen atoms within the spiro ring system. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to other spiro compounds .

Properties

CAS No.

103831-03-4

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

1-methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione

InChI

InChI=1S/C11H13NO3/c1-15-12-10(14)3-2-6-11(12)7-4-9(13)5-8-11/h4-5,7-8H,2-3,6H2,1H3

InChI Key

SLOOLHBXXZYODV-UHFFFAOYSA-N

Canonical SMILES

CON1C(=O)CCCC12C=CC(=O)C=C2

Origin of Product

United States

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